Propionyl chloride
CAS No.: 79-03-8
Cat. No.: VC20868660
Molecular Formula: C3H5ClO
Molecular Weight: 92.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79-03-8 |
|---|---|
| Molecular Formula | C3H5ClO |
| Molecular Weight | 92.52 g/mol |
| IUPAC Name | propanoyl chloride |
| Standard InChI | InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3 |
| Standard InChI Key | RZWZRACFZGVKFM-UHFFFAOYSA-N |
| SMILES | CCC(=O)Cl |
| Canonical SMILES | CCC(=O)Cl |
| Boiling Point | 80.0 °C 80 °C |
| Colorform | Colorless liquid |
| Flash Point | 54 °F (NFPA, 2010) 54 °F (12 °C) |
| Melting Point | -94.0 °C -94 °C |
Introduction
Physical and Chemical Properties
Propionyl chloride possesses distinctive physical and chemical properties that influence its handling, storage, and applications in laboratory and industrial settings.
Physical Properties
Propionyl chloride appears as a colorless to light yellow liquid with a strongly pungent odor. It rapidly hydrolyzes in moist air, producing visible fumes due to its reaction with atmospheric moisture . The compound is corrosive and demonstrates lachrymatory effects (tear-inducing), necessitating appropriate safety precautions during handling .
Table 1 summarizes the key physical properties of propionyl chloride:
Chemical Properties
Propionyl chloride exhibits high reactivity characteristic of acyl chlorides. It readily undergoes nucleophilic substitution reactions, particularly hydrolysis, alcoholysis, and aminolysis. Some notable chemical properties include:
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Hydrolysis: Reacts vigorously with water to form propionic acid and hydrochloric acid .
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Alcoholysis: Reacts with alcohols to form corresponding esters:
CH₃CH₂COCl + R-OH → CH₃CH₂COOR + HCl -
Aminolysis: Reacts with amines to form amides:
CH₃CH₂COCl + R-NH₂ → CH₃CH₂CONHR + HCl -
In chiral environments, the methylene protons of propionyl chloride become diastereotopic, which has implications for asymmetric synthesis applications .
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Highly flammable and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas .
Synthesis Methods
Multiple synthetic routes exist for preparing propionyl chloride, with industrial and laboratory-scale methods varying in reagents and conditions.
Industrial Synthesis
The predominant industrial production method involves the chlorination of propionic acid using phosgene:
CH₃CH₂CO₂H + COCl₂ → CH₃CH₂COCl + HCl + CO₂
This reaction typically occurs at approximately 50°C in the liquid phase, often in the presence of catalytic amounts of dialkylformamides. The product is subsequently separated by distillation .
Laboratory Preparation Methods
Several alternative methods exist for laboratory-scale synthesis:
Phosphorus Trichloride Method
A common laboratory preparation involves reacting propionic acid with phosphorus trichloride:
CH₃CH₂COOH + PCl₃ → CH₃CH₂COCl + HOPCl₂
The reaction is typically conducted at 40-50°C for approximately one hour, followed by separation and distillation of the product . Under optimized conditions (1.32:1 propionic acid:PCl₃ ratio), yields of up to 95% can be achieved .
Thionyl Chloride Method
Propionyl chloride can also be synthesized using thionyl chloride in the presence of N,N-dimethylformamide as a catalyst:
CH₃CH₂COOH + SOCl₂ → CH₃CH₂COCl + SO₂ + HCl
The reaction is typically conducted at 70-75°C. This method can produce propionyl chloride with a purity exceeding 98% and yields of approximately 97% .
Other Methods
Additional synthetic approaches include:
Applications and Uses
Propionyl chloride serves various purposes across several industrial and research sectors due to its high reactivity and ability to introduce the propionyl group into organic compounds.
Chemical Synthesis
Research Findings
Scientific investigations have explored various aspects of propionyl chloride's behavior and applications.
Photodissociation Studies
Researchers have utilized photofragment translational spectroscopy to study the photodissociation of propionyl chloride at 248 nm. This research contributes to understanding the compound's photochemical behavior and reaction mechanisms .
Reaction Kinetics
The kinetics of acylation reactions involving propionyl chloride have been experimentally studied using high-performance liquid chromatography (HPLC). Specifically, the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine with propionyl chloride in nonaqueous solutions to form fentanyl hydrochloride has been characterized as a second-order reaction. The activation parameters for this reaction have been determined, providing valuable information for understanding and optimizing similar acylation processes .
Synthetic Applications in Organic Chemistry
Research into propionyl chloride's use as an acylating agent has expanded its applications in organic synthesis. Studies have demonstrated its effectiveness in:
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Selectively acylating aromatic compounds under Lewis acid catalysis
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Participating in cross-coupling reactions to form C-C bonds
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Serving as a precursor for more complex acyl transfer reagents
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